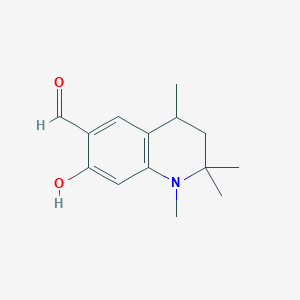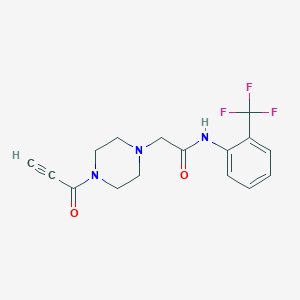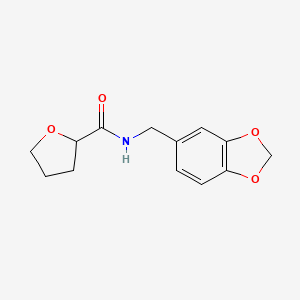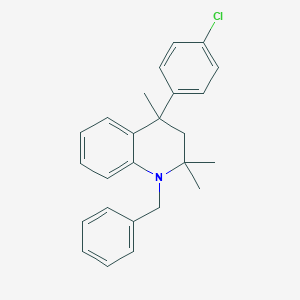
7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the hydroquinoline family.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with formylating agents under controlled conditions. One common method includes the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinoline derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydroxy and methyl groups may contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline: Shares a similar core structure but lacks the aldehyde group.
6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline: Another closely related compound with similar reactivity.
Uniqueness: 7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
7-hydroxy-1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H19NO2/c1-9-7-14(2,3)15(4)12-6-13(17)10(8-16)5-11(9)12/h5-6,8-9,17H,7H2,1-4H3 |
InChIキー |
RJXNFWFYOYFLIP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C(C(=C2)O)C=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-dimethylpyrimidin-2-yl)-4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide](/img/structure/B14939738.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939740.png)
![4-Chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14939744.png)

![1'',3''-Dibenzyl-6',6'-dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14939759.png)
![5-{[(4-hydroxy-6-methylpyrimidin-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14939765.png)
![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)
![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)



![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B14939829.png)
